6-Amino-1,3,3-trimethyl-2-oxoindoline
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Description
6-Amino-1,3,3-trimethyl-2-oxoindoline is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . This compound is a yellow-green crystalline solid that is relatively stable.
Synthesis Analysis
This compound is synthesized by the reaction between indole-2,3-dione and isobutylamine in the presence of hydrogen peroxide. This compound has been found to be one of the important intermediates in the synthesis of various biologically active molecules.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 . The Canonical SMILES is CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C .Scientific Research Applications
Synthesis and Properties
6-Amino-1,3,3-trimethyl-2-oxoindoline, as a derivative of 2-oxoindoline, has been the focus of extensive research due to its potential in synthesizing biologically active compounds. Research indicates that derivatives of 2-oxoindoline, including this compound, are promising in the search for new medicines due to their potential biological activities. For instance, N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, synthesized from 2-oxoindoline derivatives, have shown significant nootropic activity, which is indicative of their potential as cognitive enhancers (Altukhov, 2014).
Anticancer Applications
The derivative's anticancer properties are of particular interest. Some synthesized compounds, including those related to this compound, have demonstrated remarkable antitumor activity against various cancer cell lines. For example, N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones have shown significant activity against cancer cell lines like Daoy, UW228-2, Huh-7, Hela, and MDA-MB231, with some compounds exhibiting more potency than standard drugs (Alafeefy et al., 2015).
Antibacterial and Antifungal Applications
Compounds derived from this compound have also been studied for their antibacterial and antifungal potential. Studies have shown that synthesized oxindole derivatives display potent inhibitory activity against various pathogenic fungi and bacteria, suggesting their utility in developing new antimicrobial agents (Chaudhary et al., 2022).
Properties
IUPAC Name |
6-amino-1,3,3-trimethylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGFWMJGPPJKKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680572 |
Source
|
Record name | 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120791-60-8 |
Source
|
Record name | 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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